1-Heptyl-3-nitro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

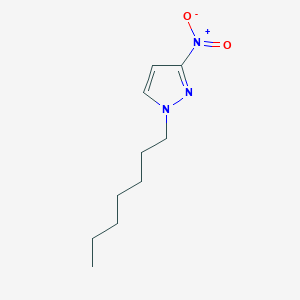

1-Heptyl-3-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry. The presence of a heptyl group and a nitro group at specific positions on the pyrazole ring imparts unique chemical and physical properties to this compound.

Méthodes De Préparation

The synthesis of 1-Heptyl-3-nitro-1H-pyrazole typically involves the reaction of heptyl-substituted hydrazines with nitroolefins. One common method includes the use of a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . This method is advantageous due to its regioselectivity and efficiency. Industrial production methods often employ similar catalytic processes, ensuring high yields and purity of the final product.

Analyse Des Réactions Chimiques

1-Heptyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Major products formed from these reactions include amino-substituted pyrazoles and various heterocyclic derivatives .

Applications De Recherche Scientifique

1-Heptyl-3-nitro-1H-pyrazole has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments

Mécanisme D'action

The mechanism of action of 1-Heptyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that modulate the activity of target proteins. The heptyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .

Comparaison Avec Des Composés Similaires

1-Heptyl-3-nitro-1H-pyrazole can be compared with other nitro-substituted pyrazoles, such as 1,3-dinitro-1H-pyrazole and 1-phenyl-3-nitro-1H-pyrazole. These compounds share similar structural features but differ in their substituent groups, which influence their chemical reactivity and biological activity. The heptyl group in this compound provides unique properties, such as increased lipophilicity and potential for membrane interaction, distinguishing it from its analogs .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows for diverse chemical reactions and potential uses in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactivity, and mechanism of action can further enhance its utility in research and development.

Activité Biologique

1-Heptyl-3-nitro-1H-pyrazole is a compound of significant interest in biochemical research due to its diverse biological activities. This article presents an overview of its biological activity, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a heptyl group and a nitro group. The heptyl group enhances the compound's lipophilicity, which facilitates its interaction with lipid membranes, thereby increasing its bioavailability. The nitro group plays a crucial role in redox reactions that modulate the activity of target proteins.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:

- Cytochrome P450 Inhibition : The compound acts as an inhibitor of cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can lead to altered pharmacokinetics of co-administered drugs, potentially resulting in drug-drug interactions.

- Nitric Oxide Synthase (NOS) Modulation : By inhibiting NOS, this compound can decrease nitric oxide (NO) production. NO is vital for numerous physiological processes, including vasodilation and neurotransmission.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. This process involves the activation of caspases and disruption of mitochondrial function, leading to programmed cell death.

Neuroprotective Effects

In neuronal models, this compound has been shown to modulate neurotransmitter release and synaptic plasticity through its effects on NO levels. This suggests potential applications in neurodegenerative diseases where NO signaling is disrupted.

Toxicity and Safety Profile

The toxicity of this compound has been evaluated in various studies. It demonstrates low cytotoxicity towards mammalian cells, with CC50 values exceeding 500 µM for many derivatives tested . This profile supports its potential as a therapeutic agent with manageable safety concerns.

Research Applications

The compound has several applications across different fields:

- Chemical Research : It serves as a building block for synthesizing more complex heterocyclic compounds.

- Biological Assays : Used as a probe for studying enzyme inhibition mechanisms and biological pathways involving nitro and pyrazole groups.

Comparative Analysis

A comparison with other nitro-substituted pyrazoles reveals that the unique heptyl substitution in this compound enhances its lipophilicity compared to analogs like 1,3-dinitro-1H-pyrazole. This distinction may contribute to its unique biological properties and efficacy in various assays.

Propriétés

IUPAC Name |

1-heptyl-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-2-3-4-5-6-8-12-9-7-10(11-12)13(14)15/h7,9H,2-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFVGWUSKUSASG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C=CC(=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.